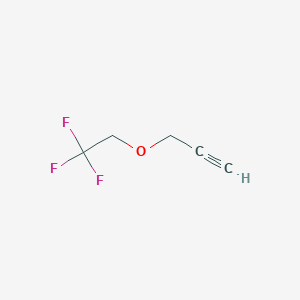

3-(2,2,2-Trifluoroethoxy)prop-1-yne

Description

Significance of Fluoroalkoxy Moieties

Fluoroalkoxy groups, such as the trifluoroethoxy group, are prized in medicinal chemistry and materials science for their unique electronic properties and enhanced stability. The high electronegativity of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The introduction of a trifluoromethoxy group, for example, has been shown to improve metabolic stability and lipophilicity in drug candidates. researchgate.net In materials science, fluorinated groups can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of polymers and other materials. bohrium.comfrontiersin.org For instance, fluorinated compounds are integral to the development of liquid crystal displays and photovoltaic solar cells. bohrium.com

Significance of Alkyne Moieties

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, which provides a linear geometry and a high degree of reactivity. numberanalytics.comwikipedia.org This reactivity makes them invaluable building blocks in organic synthesis, enabling the construction of complex molecular architectures through a variety of reactions, including cycloadditions, hydrogenations, and metal-catalyzed cross-coupling reactions. numberanalytics.comacs.orgnih.gov The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition, has become a powerful tool for bioconjugation and materials development. acs.org In materials science, the rigid, rod-like structure of alkynes is exploited in the design of polymers, nanomaterials, and organic functional materials with specific electronic and optical properties. numberanalytics.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c1-2-3-9-4-5(6,7)8/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNZUBXDVPVYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Directions for Trifluoroethoxy Substituted Propynes

Direct Etherification Approaches

Direct etherification strategies are a primary route for the synthesis of this compound. These methods involve the formation of the ether linkage by directly combining a trifluoroethoxy source with a propargyl moiety.

Nucleophilic Substitution Reactions with Propargyl Alcohol Precursors

A fundamental approach to forming the ether bond in this compound is through nucleophilic substitution. This typically involves the reaction of a propargyl halide, such as propargyl bromide, with 2,2,2-trifluoroethanol in the presence of a base. researchgate.net The base deprotonates the trifluoroethanol, forming the trifluoroethoxide anion, which then acts as a nucleophile, displacing the halide from the propargyl substrate.

Alternatively, propargyl alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by the trifluoroethoxide anion. This two-step process can sometimes offer advantages in terms of reaction conditions and yields. The efficiency of these nucleophilic substitution reactions is influenced by factors such as the choice of solvent, base, and temperature.

Utilization of 2,4,6-Tris-(2,2,2-trifluoroethoxy)-rsc.orgchemspider.comnih.govtriazine (TriTFET) in Trifluoroethylation of Alkynols

A more recent and efficient method for the trifluoroethylation of alcohols, including alkynols like propargyl alcohol, involves the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)- rsc.orgchemspider.comnih.govtriazine, commonly known as TriTFET. rsc.orgfluorine1.ru This reagent serves as a metal-free, acid-catalyzed source for the trifluoroethyl group. researchgate.net

The synthesis of TriTFET itself is achieved by reacting cyanuric chloride with 2,2,2-trifluoroethanol in the presence of a base like sodium hydroxide. rsc.org The resulting TriTFET is a stable, crystalline solid. rsc.orgchemspider.comachemblock.com

In a typical reaction, the alcohol (in this case, propargyl alcohol) is treated with TriTFET in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in a suitable solvent like acetonitrile. rsc.org This method has been shown to be effective for a variety of alcohols, affording the corresponding trifluoroethyl ethers in good yields. rsc.org

The proposed mechanism for the TriTFET-mediated etherification proceeds through the formation of a trifluoroethyl cation intermediate. researchgate.net The reaction is initiated by the protonation of one of the nitrogen atoms on the triazine ring by the acid catalyst. This protonation makes the adjacent trifluoroethoxy group a better leaving group. The alcohol substrate then attacks the activated trifluoroethoxy group, leading to the formation of the desired ether and a di-trifluoroethoxy-hydroxy-triazine byproduct. While a direct SN2-type displacement is possible, evidence suggests the involvement of a transient trifluoroethyl cation, particularly given the electron-withdrawing nature of the trifluoromethyl group which would destabilize a carbocation. The reaction is driven forward by the formation of the stable triazine byproduct. researchgate.net

Synthesis of Analogous Fluoroalkoxy-Substituted Alkynes and Propargyl Ethers

The synthetic strategies for this compound can be extended to create a variety of analogous fluoroalkoxy-substituted alkynes and propargyl ethers.

Strategies for Introducing the Trifluoroethoxy Group onto Alkyne-Containing Scaffolds

Beyond the direct etherification of propargyl alcohol, the trifluoroethoxy group can be introduced onto more complex alkyne-containing molecules. One common strategy is the Williamson ether synthesis, where a deprotonated alcohol on a larger molecular scaffold is reacted with a trifluoroethylating agent. nih.gov For example, a molecule containing both a hydroxyl group and an alkyne functionality can be selectively etherified at the hydroxyl position using a suitable trifluoroethyl source.

Another approach involves the reaction of a terminal alkyne with a reagent that contains the trifluoroethoxy group. This can be achieved through various coupling reactions, such as Sonogashira coupling, where a terminal alkyne is coupled with an aryl or vinyl halide that already bears a trifluoroethoxy substituent. semanticscholar.org

Stereoselective Synthesis of Fluorinated Alkyne Derivatives

Achieving stereoselectivity in the synthesis of fluorinated alkyne derivatives is a significant challenge, particularly when creating chiral centers adjacent to the fluorinated group or the alkyne. While the synthesis of this compound itself does not typically involve the creation of a stereocenter, the principles of stereoselective synthesis become crucial when preparing more complex, chiral analogs.

Methods to achieve stereoselectivity include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, a stereoselective reduction of a ketone adjacent to an alkyne can produce a chiral propargyl alcohol, which can then be etherified to introduce the fluoroalkoxy group with retention of configuration. Asymmetric dihydroxylation of a double bond in a molecule that also contains an alkyne can lead to the formation of chiral diols, which can be further manipulated to introduce the fluoroalkoxy group. nih.gov

Recent advances in catalysis have also provided new tools for stereoselective transformations involving fluorinated compounds and alkynes. rsc.org These methods are critical for the synthesis of enantiomerically pure fluorinated alkyne derivatives for applications in medicinal chemistry and materials science.

Iii. Reactivity and Reaction Mechanisms of 3 2,2,2 Trifluoroethoxy Prop 1 Yne

Alkyne Functionalization Reactions

The terminal alkyne group of 3-(2,2,2-trifluoroethoxy)prop-1-yne is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne functionality makes this compound an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. acs.org The most prominent example of a click reaction is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction is known for its reliability, specificity, and biocompatibility. nih.gov

The CuAAC reaction proceeds with a significant rate acceleration (10⁷ to 10⁸ times) compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. acs.org It is tolerant of a broad range of functional groups and can be conducted under mild conditions, including in aqueous solutions over a wide pH range (4 to 12). acs.org The resulting 1,2,3-triazole ring is a stable heterocyclic motif found in various biologically active compounds, including the antiepileptic drug rufinamide (B1680269) and the antibiotic tazobactam. nih.gov The synthesis of such triazoles often involves a one-pot process where various starting materials are converted to the corresponding alkynes and then reacted with azides. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Organic Azide | Copper(I) | 1-Substituted-4-((2,2,2-trifluoroethoxy)methyl)-1H-1,2,3-triazole | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |

Cycloaddition Reactions

Beyond the well-known CuAAC, the alkyne moiety of this compound can participate in other cycloaddition reactions. 1,3-dipolar cycloadditions, in general, are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne) in a concerted fashion. numberanalytics.com The regioselectivity and stereoselectivity of these reactions are often high and can be predicted using frontier molecular orbital (FMO) theory. wikipedia.orgnumberanalytics.com

Examples of 1,3-dipoles that can react with alkynes include nitrile oxides, carbonyl ylides, and azomethine ylides. numberanalytics.comnumberanalytics.com The reaction of an alkyne with a nitrile oxide, for instance, yields an isoxazole, a valuable heterocyclic building block. wikipedia.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes represent an atom-economical route to functionalized aromatic compounds. acs.org While specific examples involving this compound are not extensively documented in readily available literature, its terminal alkyne structure suggests its potential as a partner in these transformations.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | 1,3-Dipole (e.g., Nitrile Oxide) | 1,3-Dipolar Cycloaddition | 5-membered Heterocycle (e.g., Isoxazole) |

| This compound | Diene | Diels-Alder Reaction | Substituted Cyclohexadiene |

| This compound | Two other alkyne molecules | [2+2+2] Cycloaddition | Substituted Benzene |

Hydroarylation and Hydroalkylation Reactions

Hydroarylation and hydroalkylation reactions of alkynes allow for the direct formation of carbon-carbon bonds, adding aryl or alkyl groups across the triple bond. Palladium-catalyzed hydroarylation of terminal alkynes with aryl iodides is a known method for the synthesis of arylated alkenes. masterorganicchemistry.com While specific studies on this compound are limited, the general reactivity of terminal alkynes suggests its compatibility with such transformations.

Radical-Mediated Transformations

The alkyne functional group can undergo radical additions. For instance, the photocatalytic reaction of trifluoroiodomethane with certain fluorinated propenes leads to the formation of 1:1 adducts. khanacademy.org Similarly, the addition of free radicals to unsaturated systems like chloro-1,1-difluoroethylene has been investigated. libretexts.org While direct evidence for radical reactions with this compound is scarce in the literature, its alkyne moiety would be expected to participate in such transformations. The regioselectivity of radical addition to unsymmetrical alkynes is often influenced by the stability of the resulting radical intermediate.

Electrophilic Additions to the Alkyne Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic attack. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkynes is a classic example of an electrophilic addition reaction. masterorganicchemistry.comresearchgate.net The reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the triple bond to form a trans-dihaloalkene. masterorganicchemistry.comnih.gov The addition of a second equivalent of the halogen can lead to a tetrahaloalkane. masterorganicchemistry.com It is noteworthy that alkynes generally react more slowly than alkenes with electrophilic halogens. masterorganicchemistry.com

The addition of hydrogen halides (HX) to terminal alkynes also follows an electrophilic addition mechanism. researchgate.net The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. However, in the presence of peroxides, the radical addition of HBr can occur, leading to the anti-Markovnikov product. researchgate.net

| Reactant | Reagent | Product | Reaction Type |

| This compound | X₂ (X = Cl, Br) | trans-1,2-Dihalo-3-(2,2,2-trifluoroethoxy)prop-1-ene | Electrophilic Addition |

| This compound | HX (X = Cl, Br, I) | 2-Halo-3-(2,2,2-trifluoroethoxy)prop-1-ene | Electrophilic Addition (Markovnikov) |

| This compound | HBr, Peroxides | 1-Bromo-3-(2,2,2-trifluoroethoxy)prop-1-ene | Radical Addition (Anti-Markovnikov) |

Reactions Involving the Ether Linkage and Trifluoroethoxy Group

The ether linkage in this compound is generally stable under many reaction conditions. However, ethers can be cleaved under strongly acidic conditions, typically using strong acids like HBr or HI. rsc.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. rsc.org The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. For a primary alkyl ether like the one in the title compound, the cleavage would likely proceed via an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon.

The 2,2,2-trifluoroethoxy group is known for its high stability. acs.org This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group, which makes the adjacent ether linkage less susceptible to cleavage. The trifluoroethoxy group has been used as a hydrolytically stable alternative to other leaving groups in heteroaromatic chemistry. acs.org Its stability and lipophilic nature also make it a valuable substituent in the design of functional materials and pharmaceuticals.

Cleavage Reactions of the Trifluoroethoxy Moiety

The cleavage of the C–O bond in ethers is a fundamental transformation in organic synthesis, often requiring harsh conditions due to the general stability of the ether linkage. libretexts.org In the case of this compound, the trifluoroethoxy group can be cleaved under specific conditions, influenced by the electronic nature of the trifluoromethyl group.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for ether cleavage. libretexts.org The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether's substituents. libretexts.org For ethers with primary alkyl groups, the S(_N)2 mechanism is favored, where the halide ion attacks the less sterically hindered carbon. libretexts.org In the context of this compound, the propargyl group presents a unique situation.

While the primary carbon of the propargyl group would typically favor an S(_N)2 attack, the presence of the adjacent alkyne can influence the reaction pathway. The high acidity of the terminal alkyne proton could potentially lead to side reactions under strongly acidic conditions.

Alternatively, methods for the deprotection of silyl (B83357) ethers, which involve fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), could potentially be adapted for the cleavage of the trifluoroethoxy group. harvard.edu The strong silicon-fluorine bond is the driving force for these reactions. harvard.edu However, the direct application of these methods to trifluoroethoxy ethers is not as common and would depend on the relative lability of the C-O bond in the presence of fluoride ions.

It is important to note that aryl alkyl ethers consistently yield a phenol (B47542) and an alkyl halide upon cleavage, as the C(sp²)-O bond is significantly stronger and less susceptible to nucleophilic attack than the C(sp³)-O bond. libretexts.org While this compound is not an aryl ether, this principle highlights the importance of bond strength and hybridization in determining the cleavage site.

Influence of the Trifluoroethoxy Group on Reaction Selectivity and Kinetics

The 2,2,2-trifluoroethoxy group exerts a significant electronic influence on the reactivity of this compound, primarily through its strong electron-withdrawing inductive effect (-I effect). This effect modulates the electron density of the molecule, thereby affecting the rates and selectivity of various reactions.

The electron-withdrawing nature of the trifluoroethoxy group can enhance the electrophilicity of the acetylenic bond, making it more susceptible to nucleophilic attack. nih.gov This is a key consideration in reactions involving the addition of nucleophiles across the carbon-carbon triple bond.

In the context of neighboring-group participation, the nature of a substituent can profoundly impact the stereochemical outcome of a reaction. While typically associated with acyloxy groups, the principle of neighboring-group participation is relevant. An electron-withdrawing group can influence the stability of charged intermediates, which in turn affects the reaction pathway and selectivity. nih.gov For instance, in nucleophilic substitution reactions, a less electron-donating group can lead to higher stereoselectivity by destabilizing a potential cationic intermediate, thereby favoring a more ordered transition state. nih.gov

The trifluoroethoxy group's influence can be compared to that of other electron-withdrawing groups in similar systems. For example, in the study of perfluoroaromatics, the regioselectivity of nucleophilic substitution is heavily dictated by the inductive effects of the fluorine atoms. mdpi.com Similarly, the trifluoroethoxy group in this compound is expected to direct incoming reagents based on the electronic landscape it creates.

The kinetics of reactions are also impacted. The rate of a reaction is often dependent on the stability of the transition state. An electron-withdrawing group can stabilize a transition state with developing negative charge, thus accelerating the reaction. Conversely, it can destabilize a transition state with developing positive charge, slowing the reaction down.

Rearrangement Reactions Involving Propargyl Ethers

Propargyl ethers are known to undergo a variety of rearrangement reactions, which are often key steps in the synthesis of complex organic molecules. These rearrangements can be catalyzed by acids, bases, or transition metals, and the specific outcome is highly dependent on the reaction conditions and the substitution pattern of the propargyl ether.

One of the most well-known rearrangements is the Claisen rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers. byjus.com While the classical Claisen rearrangement involves an allyl group, analogous rearrangements can occur with propargyl systems. For instance, a propargyl ether can isomerize to an allene (B1206475), which can then participate in further transformations.

Acid-catalyzed rearrangements of propargyl alcohols are also well-documented and can lead to the formation of α,β-unsaturated carbonyl compounds through a Meyer-Schuster or Rupe rearrangement. wiley-vch.de While this compound is an ether and not an alcohol, under certain acidic conditions that might lead to cleavage of the ether, the resulting propargyl cation or related species could undergo such rearrangements.

The presence of the trifluoroethoxy group in this compound would be expected to influence the course of these rearrangements. The strong electron-withdrawing nature of this group could disfavor the formation of a cationic intermediate at the adjacent carbon, potentially altering the reaction pathway or requiring more forcing conditions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of alkynes, and this compound is a substrate with significant potential in this area. The interplay between the reactive alkyne moiety and the electronically influential trifluoroethoxy group can lead to unique and valuable chemical transformations.

Cross-Coupling Reactions of Propargyl Ethers (e.g., with Grignard Reagents for Allene Synthesis)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. tcichemicals.com The reaction of propargyl ethers with organometallic reagents, such as Grignard reagents, can be catalyzed by various transition metals to afford a range of products, including allenes.

The choice of catalyst is crucial and can dramatically influence the outcome of the reaction. Iron, nickel, and palladium complexes are commonly used for cross-coupling reactions involving Grignard reagents. iupac.orgresearchgate.net For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for the reaction of alkyl Grignard reagents with aryl chlorides. researchgate.net While this specific example involves an aryl halide, the principles can be extended to other electrophiles, including propargyl systems.

In the context of this compound, a transition metal-catalyzed reaction with a Grignard reagent could proceed via several pathways. One possibility is the formation of an allene through a formal S(_N)2' reaction, where the nucleophilic Grignard reagent attacks the terminal carbon of the alkyne, leading to a rearrangement and displacement of the trifluoroethoxy group. The trifluoroethoxy group, being a reasonable leaving group under certain catalytic conditions, would facilitate this transformation.

The stereospecificity of such reactions is a key consideration. The use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the formation of chiral allenes, which are valuable building blocks in asymmetric synthesis. iupac.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Catalyst | Grignard Reagent | Substrate | Product Type | Reference |

| Ni(II) or Pd(II) | Alkyl or Aryl MgX | Alkenyl Halide | Substituted Alkene | iupac.org |

| Iron Salts | Alkyl MgX | Aryl Chloride | Alkylated Arene | researchgate.net |

| Copper Salts | Alkyl or Aryl MgX | Primary Alkyl Halide | Coupled Alkane/Arene | nih.gov |

This table provides general examples of cross-coupling reactions and is not specific to this compound.

Alkyne Metathesis Catalysis with Fluoroalkoxy Ligands

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state metal alkylidyne complexes, most notably of molybdenum and tungsten. nsf.gov The ligands on the metal center play a critical role in tuning the catalyst's activity and stability. Fluoroalkoxy ligands have emerged as particularly effective in this regard.

The strong electron-withdrawing nature of fluoroalkoxy ligands enhances the electrophilicity of the metal center, which is believed to be a key factor in promoting catalytic activity. beilstein-journals.org This increased electrophilicity facilitates the [2+2] cycloaddition of the alkyne to the metal alkylidyne, a crucial step in the catalytic cycle. acs.orgacs.org

While this compound itself is a substrate, the trifluoroethoxy group is analogous to the fluoroalkoxy ligands used to activate the metathesis catalysts. This suggests that the substrate's own electronic properties could influence its reactivity in metathesis reactions. For example, the electron-withdrawing trifluoroethoxy group might affect the rate of cycloaddition to the catalyst.

Studies have shown that molybdenum and tungsten complexes with fluoroalkoxy ligands are highly active for various types of alkyne metathesis, including self-metathesis, ring-closing metathesis, and cross-metathesis. researchgate.net The degree of fluorination of the alkoxy ligands can be tuned to optimize catalyst performance for different metals and substrates. beilstein-journals.org

C-H Activation and Functionalization Mediated by Metal Catalysts

C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. tcichemicals.com This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. tcichemicals.com

In the case of this compound, there are several C-H bonds that could potentially be activated by a transition metal catalyst. The most acidic C-H bond is the terminal acetylenic proton. However, metal-catalyzed C-H activation can also target other, less acidic C-H bonds in the molecule.

Palladium catalysts are widely used for C-H activation/functionalization reactions. snnu.edu.cnnih.gov The catalytic cycle can proceed through various pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. snnu.edu.cnnih.gov Often, a directing group is employed to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. rsc.org In this compound, the ether oxygen could potentially act as a directing group, facilitating the activation of a C-H bond on the ethoxy or propargyl moiety.

The functionalization of the activated C-H bond can be achieved by coupling with a variety of partners, such as aryl halides, alkenes, or other organometallic reagents. rsc.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at a previously unreactive position.

The trifluoroethoxy group would likely play a significant role in any C-H activation reaction. Its electron-withdrawing nature could influence the acidity of nearby C-H bonds and affect the stability of the metallacyclic intermediate formed during the C-H activation step.

Iv. Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The reactivity of the propargyl group, combined with the modifying influence of the trifluoroethoxy moiety, allows 3-(2,2,2-Trifluoroethoxy)prop-1-yne to serve as a versatile building block in organic synthesis. It provides a straightforward route to introduce both a three-carbon chain and a fluorinated ether into a target molecule.

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their unique biological and physical properties. The terminal alkyne of this compound is an excellent functional group for participating in various cycloaddition reactions, a primary method for constructing heterocyclic rings. nih.gov

Cycloaddition reactions, such as [3+2] and [2+2] cycloadditions, offer a powerful strategy for the stereochemically controlled synthesis of heterocycles with diverse ring sizes. nih.govresearchgate.net The propargyl ether can act as a dipolarophile or a component in multi-atom cycloadditions. For instance, in [3+2] cycloadditions, it can react with 1,3-dipoles like azides, nitrile oxides, or nitrones to yield a variety of five-membered heterocycles, such as triazoles, isoxazoles, and isoxazolidines, respectively, each bearing a trifluoroethoxymethyl substituent. uchicago.edursc.orgnih.gov The presence of the electron-withdrawing trifluoroethoxy group can influence the regioselectivity and reactivity of these cycloaddition reactions. nih.gov This approach provides a direct pathway to novel fluorinated heterocyclic scaffolds that are otherwise challenging to synthesize. nih.govnyu.edu

This compound is a useful starting material for the synthesis of functionalized alkenes and allenes, which are important structural motifs in many organic compounds.

The terminal alkyne functionality enables participation in cross-coupling reactions like the Sonogashira coupling. Reaction with various aryl or vinyl halides under palladium-copper catalysis would yield conjugated enynes, which are versatile intermediates that can be further transformed into highly substituted alkenes. beilstein-journals.org Additionally, hydrohalogenation reactions of the alkyne can lead to the formation of halo-substituted alkenes, providing a handle for further functionalization. researchgate.net

The synthesis of allenes from propargyl precursors is also a well-established transformation. The propargyl ether moiety of this compound can undergo rearrangement reactions or be subjected to specific reagents to form the corresponding allene (B1206475). These fluorinated allenes are valuable building blocks, as the allene structure itself is highly reactive and can participate in various subsequent transformations, including cyclizations and additions, to create complex molecular frameworks. nih.govnih.govpitt.edu

Polymer Chemistry and Functional Materials

The trifluoroethoxy group is a key component in the design of specialty polymers, particularly in the field of polyphosphazenes. These inorganic-organic hybrid polymers exhibit a unique combination of properties, making them suitable for a wide range of advanced applications.

Polyphosphazenes possess a backbone of alternating phosphorus and nitrogen atoms, with two side groups attached to each phosphorus atom. nih.gov The properties of the polymer are largely determined by the nature of these side groups. The 2,2,2-trifluoroethoxy group is one of the most important side groups in polyphosphazene chemistry, imparting properties such as hydrophobicity, chemical resistance, and biocompatibility. acs.org

The most common method for synthesizing poly[bis(2,2,2-trifluoroethoxy)phosphazene] involves a two-step process. First, hexachlorocyclotriphosphazene is subjected to thermal ring-opening polymerization to produce poly(dichlorophosphazene). This highly reactive polymeric intermediate is then treated with sodium 2,2,2-trifluoroethoxide, the sodium salt of 2,2,2-trifluoroethanol (B45653). This nucleophilic substitution reaction replaces the chlorine atoms along the polymer backbone with 2,2,2-trifluoroethoxy groups. dtic.mil

More recent synthetic advancements have led to the development of single-step condensation polymerizations. For example, the polymerization of P-tris(2,2,2-trifluoroethoxy)-N-trimethylsilyl phosphoranimine can be initiated by water with a catalytic amount of N-methylimidazole, yielding poly[bis(2,2,2-trifluoroethoxy)phosphazene] with controlled molecular weights and low polydispersity. nih.govacs.orgnih.gov These controlled polymerization techniques are crucial for creating well-defined polymer architectures. researchgate.net

Table 1: Synthesis Conditions for Poly[bis(2,2,2-trifluoroethoxy)phosphazene]

| Method | Monomer/Precursor | Initiator/Catalyst | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) + Substitution | Hexachlorocyclotriphosphazene, then Poly(dichlorophosphazene) | Heat (for ROP), then Sodium 2,2,2-trifluoroethoxide | High Temperature (ROP) | High molecular weight polymer | dtic.mil |

| Cationic Polymerization of Phosphoranimine | P-tris(2,2,2-trifluoroethoxy)-N-trimethylsilyl phosphoranimine | Antimony Pentachloride | Ambient | Controlled molecular weight | nih.gov |

| Condensation Polymerization | N-silylphosphoranimines | H₂O / N-methylimidazole | 125 °C | Low PDI (<1.15), high conversion | acs.orgresearchgate.net |

The hydrophobic nature of the poly[bis(2,2,2-trifluoroethoxy)phosphazene] block makes it an ideal component for creating amphiphilic block copolymers. acs.org These materials, which contain both hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form micelles and other nanostructures, making them highly valuable for applications such as drug delivery. nih.govnih.gov

Amphiphilic ABA-type triblock copolymers have been synthesized where 'A' is the hydrophobic poly[bis(2,2,2-trifluoroethoxy)phosphazene] block and 'B' is a hydrophilic block, such as poly(propylene glycol) (PPG). scispace.comresearchgate.net The synthesis typically involves the living cationic polymerization of a phosphoranimine to create the polyphosphazene blocks, which are then coupled to a difunctionalized hydrophilic polymer. nih.govresearchgate.net

These triblock copolymers form spherical micelles in aqueous solutions. The size and characteristics of these micelles can be tuned by altering the relative lengths of the hydrophobic and hydrophilic blocks. researchgate.netacs.org

Table 2: Micellar Characteristics of Poly[bis(2,2,2-trifluoroethoxy)phosphazene]-Poly(propylene glycol) Triblock Copolymers (PN-PPG-PN)

| Copolymer | Composition (PN/PPG/PN) | Critical Micelle Concentration (mg/L) | Mean Micelle Diameter (nm) | Reference |

|---|---|---|---|---|

| PN-PPG-PN 1 | 15/34/15 | 12.4 | 197 | scispace.comresearchgate.net |

| PN-PPG-PN 2 | 25/34/25 | 10.2 | 275 | scispace.comresearchgate.net |

| PN-PPG-PN 3 | 35/34/35 | 9.5 | 364 | scispace.comresearchgate.net |

Development of Trifluoroethoxy-Substituted Phthalocyanines and Subphthalocyanines

The incorporation of trifluoroethoxy groups onto the periphery of phthalocyanine (B1677752) (Pc) and subphthalocyanine (B1262678) (subPc) macrocycles has been a key strategy for developing new functional materials. beilstein-journals.orgnitech.ac.jp These fluorine-containing compounds, often referred to as trifluoroethoxy-substituted phthalocyanines (TFEO-Pcs), exhibit properties that are significantly different from their non-fluorinated counterparts, largely due to the high electronegativity of fluorine and the specific nature of the trifluoroethoxy group. beilstein-journals.orgresearchgate.net This has led to expectations that TFEO-Pcs could be applied in new industrial fields. beilstein-journals.orgresearchgate.net

The synthesis of trifluoroethoxy-substituted phthalocyanines is generally straightforward. beilstein-journals.org A common method involves a nucleophilic aromatic substitution reaction followed by a cyclotetramerization step.

A primary route begins with the reaction of a readily available starting material, such as tetrafluorophthalonitrile, with 2,2,2-trifluoroethanol. beilstein-journals.org This initial step yields a tetrakis(trifluoroethoxy)phthalonitrile precursor. beilstein-journals.org This precursor is then subjected to a tetramerization reaction, a standard method for phthalocyanine synthesis, which results in the formation of the desired symmetrically substituted TFEO-Pc. beilstein-journals.org

Furthermore, unsymmetrical, or A₃B type, phthalocyanines can be synthesized by the statistical condensation of two different phthalonitrile (B49051) derivatives. beilstein-journals.orgresearchgate.net While this method also produces symmetrical A₄ and A₂B₂ byproducts, the resulting TFEO-Pc mixtures are noted for being more easily purified by standard techniques like silica (B1680970) gel column chromatography compared to their non-fluorinated analogues. beilstein-journals.orgresearchgate.net Stepwise synthesis strategies have also been employed to create more complex structures, such as heterodimers containing both a phthalocyanine and a subphthalocyanine unit (Pc-subPc). beilstein-journals.orgnih.gov

Table 1: Synthesis Strategies for Trifluoroethoxy-Substituted Phthalocyanines

| Product Type | Synthesis Method | Precursors | Key Features |

|---|---|---|---|

| Symmetrical (A₄) TFEO-Pc | Nucleophilic Substitution & Tetramerization | Tetrafluorophthalonitrile, 2,2,2-Trifluoroethanol | Convenient and direct route to symmetrically substituted Pcs. beilstein-journals.org |

| Unsymmetrical (A₃B) TFEO-Pc | Mixed Phthalonitrile Condensation | Two distinct phthalonitrile derivatives | Produces a mixture of isomers, but TFEO-Pcs are easily purified. beilstein-journals.orgresearchgate.net |

The introduction of trifluoroethoxy substituents has a profound impact on the physicochemical properties of phthalocyanines. researchgate.net One of the most significant advantages is the dramatic improvement in solubility. beilstein-journals.org The presence of numerous fluorine atoms imparts high solubility in a range of common organic solvents, which greatly facilitates their handling, purification, and processing for various applications. beilstein-journals.orgresearchgate.netnih.gov

Another key feature is the suppression of aggregation. researchgate.net Phthalocyanines are well-known for their strong tendency to stack together (aggregate), which can quench their desirable photophysical properties. researchgate.netnii.ac.jp The trifluoroethoxy groups, however, create repulsion between the macrocycles, effectively hindering this aggregation. researchgate.netnii.ac.jp This non-aggregating behavior is crucial for applications in fields like photodynamic therapy and for the development of solar cells, where maintaining the monomeric, photoactive state is essential. nii.ac.jp

The strong electron-withdrawing nature of the trifluoroethoxy groups also significantly alters the electronic characteristics of the phthalocyanine core. beilstein-journals.orgresearchgate.net This modulation of the electronic landscape leads to interesting and potentially useful electrochemical behavior, opening up possibilities for their use in electrochromic devices and other organic electronics. beilstein-journals.orgnitech.ac.jpresearchgate.net For instance, a trifluoroethoxy-coated binuclear phthalocyanine was found to be a genuinely non-aggregated and highly fluorescent molecule, a surprising behavior attributed to a combination of "intermolecular fluorophobic repulsion" and "intramolecular fluorophilic attraction". nii.ac.jpnih.gov

Table 2: Impact of Trifluoroethoxy Substitution on Phthalocyanine Properties

| Property | Observation | Consequence |

|---|---|---|

| Solubility | Extremely high solubility in organic solvents. beilstein-journals.orgresearchgate.net | Eases purification, chemical modification, and processing. researchgate.netnih.gov |

| Aggregation | Strong suppression of intermolecular aggregation. researchgate.netnii.ac.jp | Preserves monomeric photophysical properties; enhances fluorescence. nii.ac.jp |

| Electrochemical Behavior | Significant changes in electronic characteristics due to the electronegativity of fluorine. beilstein-journals.orgresearchgate.net | Potential for new applications in electrochromics and organic electronics. nitech.ac.jp |

| Photophysical Properties | Can exhibit strong fluorescence and a sharp Q-band absorption, characteristic of monomeric species, even at high concentrations. nii.ac.jp | Desirable for applications requiring high luminescence quantum yields. nii.ac.jp |

Exploration of Self-Assembly Behavior in Polymeric Systems

The principles governing the self-assembly of amphiphilic molecules, where aggregate geometry is dictated by the relative proportions of hydrophilic and hydrophobic segments, can be extended to complex polymeric systems. nih.gov The unique interactions associated with fluorinated compounds, such as the trifluoroethoxy group, play a significant role in directing the self-assembly of polymers.

The behavior of trifluoroethoxy-coated binuclear phthalocyanines provides insight into these interactions. Spectroscopic studies and computational analysis revealed that the two halves of the dimer rotate to maximize contact with each other. nii.ac.jpnih.gov This conformation is thought to be driven by a powerful "fluorophilic attraction" between the trifluoroethoxy groups within the same molecule, which overcomes steric repulsion. nii.ac.jp Simultaneously, a strong "intermolecular fluorophobic repulsion" prevents different molecules from aggregating. nii.ac.jp This balance of forces demonstrates how fluorinated substituents can precisely control molecular conformation and intermolecular organization.

These principles are directly applicable to the design of fluoropolymers. For example, the synthesis of fluoropolymers that incorporate phthalocyanine side groups has been reported. researchgate.net In such systems, the fluorinated components would be expected to drive self-assembly into specific, ordered morphologies, influenced by the fluorophilic and fluorophobic interactions, similar to how block copolymers form structures like micelles and vesicles. nih.gov

Role as a Chemical Protecting Group

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of a functional group. This process, known as protection, involves introducing a protecting group that is stable to a range of reaction conditions but can be selectively removed later. libretexts.org

Propargyl ethers are recognized as useful protecting groups for alcohols due to their general stability and the unique methods available for their removal. researchgate.net The introduction of a fluoroalkyl chain, such as the 2,2,2-trifluoroethyl group, creates a protecting group with distinct and valuable characteristics. The analogous trifluoroethyl (TFE) ether has been identified as a small, robust protecting group for alcohols that can withstand a remarkable array of reaction conditions, including oxidative, reductive, nucleophilic, acidic, and basic environments. nih.gov

The strong electron-withdrawing nature of the trifluoroethoxy moiety is a key feature. nih.gov This electronic property can be strategically employed to influence the reactivity of nearby functional groups in a substrate. nih.gov The combination of small size, high stability, and electronic influence makes fluoroalkyl propargyl ethers, by extension, highly valuable tools in modern target-oriented synthesis. nih.gov

The selective removal (deprotection) of a protecting group is as critical as its initial installation. uchicago.edu While general propargyl ethers can be cleaved under reductive conditions, for example using samarium(II) iodide (SmI₂), specific strategies have been developed for the closely related trifluoroethyl (TFE) ethers, which take advantage of the fluorine atoms. researchgate.netnih.gov

Two distinct base-mediated deprotection strategies have been demonstrated for TFE ethers. Both methods exploit the increased acidity of the protons on the carbon adjacent to the trifluoromethyl group, which facilitates a rapid β-elimination of hydrogen fluoride (B91410) to generate a difluorovinyl ether intermediate. nih.gov

Oxidative Cleavage: The intermediate difluorovinyl ether can be cleaved oxidatively using a reagent such as osmium tetraoxide. nih.gov

Trapping and Hydrolysis: Alternatively, the difluorovinyl ether can be treated with a strong base to form a difluorovinyl anion. This anion is then trapped with an electrophilic oxygen source, like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to form a labile difluoroacetate (B1230586) ester, which is readily hydrolyzed to release the free alcohol. nih.gov

These specialized cleavage methods provide orthogonal deprotection pathways, enhancing the strategic value of trifluoroethoxy-based protecting groups in complex syntheses. nih.gov

Table 3: Cleavage Strategies for Trifluoroethoxy-Based Protecting Groups

| Strategy | Key Reagents | Intermediate | Mechanism |

|---|---|---|---|

| Oxidative Cleavage | 1. Strong Base (e.g., Lithium base) 2. Osmium Tetraoxide (OsO₄) | Difluorovinyl ether | Base-mediated β-elimination of HF, followed by oxidative cleavage of the resulting C=C bond. nih.gov |

| Anion Trapping & Hydrolysis | 1. Strong Base (e.g., Lithium base) 2. MoOPH | Difluorovinyl anion | Formation of a difluorovinyl anion, which is trapped by an electrophilic oxygen source to form an easily cleavable difluoroacetate ester. nih.gov |

V. Spectroscopic Characterization and Computational Chemistry Studies

Computational Chemistry for Mechanistic Elucidation and Property Prediction

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights into molecular structure, energetics, and reactivity at the atomic level.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms. For reactions involving 3-(2,2,2-Trifluoroethoxy)prop-1-yne, such as cycloadditions or metal-catalyzed transformations, DFT calculations can be used to map out the potential energy surface. This allows for the identification of transition state structures and the calculation of activation energies, providing a theoretical basis for understanding the observed reactivity and selectivity. By modeling different possible pathways, the most favorable reaction mechanism can be determined.

DFT calculations can also provide a wealth of information about the electronic structure of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) can help predict its reactivity in various chemical reactions. For instance, the energy and localization of the HOMO and LUMO can indicate whether the molecule is likely to act as a nucleophile or an electrophile. Furthermore, reactivity descriptors such as electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of sites for electrophilic or nucleophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -X eV | Relates to the ability to donate electrons |

| LUMO Energy | +Y eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Z eV | Indicator of chemical reactivity |

| Dipole Moment | D Debye | Measure of molecular polarity |

Note: The values in this table are for illustrative purposes and would need to be calculated using appropriate computational methods.

The flexibility of the ethoxy linker in this compound allows for different spatial arrangements, or conformations. Computational methods, particularly conformational searches coupled with energy calculations, can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules or surfaces. Furthermore, these computational models can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the physical properties and condensed-phase behavior of the compound.

Vi. Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of fluorinated ethers and alkynes exist, a key area of future research will be the development of more sustainable and efficient synthetic routes to 3-(2,2,2-Trifluoroethoxy)prop-1-yne and its derivatives. rsc.orgfluorine1.ru Current methodologies often rely on harsh reaction conditions or expensive reagents. Future approaches are expected to focus on green chemistry principles, such as atom economy, the use of renewable feedstocks, and catalytic processes.

One promising direction is the exploration of catalytic C-O bond formation reactions between 2,2,2-trifluoroethanol (B45653) and propargyl alcohol derivatives. nih.gov The development of novel catalysts, potentially based on earth-abundant metals, could enable these transformations to occur under milder conditions with higher selectivity, reducing waste and energy consumption. Another avenue involves the application of flow chemistry, which can offer improved safety, scalability, and efficiency for the synthesis of such energetic compounds.

Future research may also investigate enzymatic or chemo-enzymatic routes. While challenging, the use of engineered enzymes could provide highly selective and environmentally benign pathways to trifluoroethoxylated compounds. The table below outlines potential areas of improvement for the synthesis of this compound.

| Current Approach | Potential Future Development | Key Advantages of Future Development |

| Williamson ether synthesis with propargyl halides and trifluoroethoxide | Catalytic C-O coupling of propargyl alcohol and trifluoroethanol | Higher atom economy, milder reaction conditions, reduced halide waste. |

| Use of stoichiometric strong bases | Use of solid base catalysts or phase-transfer catalysis | Easier catalyst separation, potential for catalyst recycling. |

| Batch processing | Continuous flow synthesis | Improved safety, better heat and mass transfer, easier scalability. |

| Traditional chemical synthesis | Chemo-enzymatic or biocatalytic routes | High selectivity, environmentally friendly conditions, use of renewable resources. |

Exploration of Unconventional Reactivity Modes

The alkyne functionality in this compound is a versatile handle for a wide range of chemical transformations. While classical alkyne chemistry is well-established, future research will likely focus on exploring unconventional reactivity modes to access novel molecular architectures. The electron-withdrawing nature of the trifluoroethoxy group can significantly influence the reactivity of the alkyne, making it a substrate for unique transformations. numberanalytics.com

One area of interest is the investigation of cycloaddition reactions beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). libretexts.orgumn.edu This could include [3+2] cycloadditions with various dipoles to generate a diverse library of five-membered heterocyclic compounds containing the trifluoroethoxymethyl group. nih.govresearchgate.net Furthermore, the exploration of higher-order cycloadditions, such as [4+2] or [2+2+2] cycloadditions, could lead to the synthesis of complex polycyclic systems. numberanalytics.com

Another emerging trend is the use of photoredox and electrochemical catalysis to enable novel transformations of alkynes. ukri.org These methods can generate highly reactive radical intermediates under mild conditions, opening up new avenues for the functionalization of this compound. For example, radical-mediated additions to the alkyne could be employed to introduce a wide range of functional groups.

The table below summarizes some potential unconventional reactivity modes for exploration.

| Reactivity Mode | Potential Reaction Partners | Resulting Structures | Potential Applications |

| [3+2] Cycloaddition | Nitrones, Azomethine ylides | Fluorinated Isoxazolidines, Pyrrolidines | Medicinal chemistry, materials science. |

| [2+2+2] Cycloaddition | Diynes, Nitriles | Fluorinated Benzenes, Pyridines | Synthesis of complex aromatic systems. |

| Photoredox-catalyzed radical addition | Alkyl halides, Carboxylic acids | Functionalized alkenes | Late-stage functionalization, synthesis of complex molecules. |

| Gold-catalyzed hydrofunctionalization | Water, Alcohols, Amines | Fluorinated ketones, enol ethers, enamines | Synthesis of functionalized building blocks. rsc.org |

Design of Next-Generation Fluorine-Containing Functional Materials

The unique properties imparted by the trifluoroethoxy group, such as increased thermal stability, chemical resistance, and altered lipophilicity, make this compound an attractive building block for the design of next-generation functional materials. youtube.comsigmaaldrich.com Future research will likely focus on incorporating this moiety into a variety of material platforms to enhance their performance.

In the field of polymer science, this compound can be utilized as a monomer or a functional comonomer in polymerization reactions. rsc.orgresearchgate.net The resulting fluorinated polymers could exhibit enhanced properties such as low surface energy (hydrophobicity and oleophobicity), high gas permeability, and improved thermal and oxidative stability. These properties are highly desirable for applications in coatings, membranes for gas separation, and advanced dielectrics in microelectronics.

Furthermore, the alkyne group can be used for the post-polymerization modification of materials through "click" chemistry. This allows for the precise introduction of the trifluoroethoxy group onto the surface or into the bulk of a material, thereby tailoring its properties for specific applications. For example, surface modification with this compound could be used to create highly repellent and self-cleaning surfaces.

| Material Type | Method of Incorporation | Enhanced Properties | Potential Applications |

| Fluorinated Polymers | Monomer in polymerization | Low surface energy, high thermal stability, chemical resistance | Advanced coatings, gas separation membranes, dielectric materials. youtube.com |

| Modified Surfaces | "Click" chemistry functionalization | Hydrophobicity, oleophobicity, low friction | Self-cleaning surfaces, anti-fouling coatings, biomedical implants. |

| Liquid Crystals | Component in liquid crystal mixtures | Modified mesophase behavior, altered dielectric anisotropy | Display technologies, optical switches. |

| Organic Electronics | Building block for organic semiconductors | Improved charge transport, enhanced stability | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

Synergistic Approaches in Organic Synthesis and Polymer Science

A particularly exciting future direction lies in the synergistic application of this compound in both organic synthesis and polymer science. The dual functionality of the molecule—a reactive alkyne and a property-modifying trifluoroethoxy group—allows for its use as a versatile tool in creating complex molecular architectures and functional materials simultaneously.

For instance, the compound could be used in multicomponent reactions to rapidly assemble complex molecules that are then used as monomers for polymerization. This approach would allow for the efficient creation of highly functionalized polymers with precisely controlled structures and properties. Another synergistic approach involves the use of this compound in the synthesis of functional initiators or chain transfer agents for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net This would enable the synthesis of well-defined polymers with a trifluoroethoxymethyl group at a specific position, which can then be further functionalized via the alkyne handle.

The development of "orthogonal" chemical strategies, where the alkyne and the trifluoroethoxy group can be manipulated independently, will also be a key area of research. This would allow for the sequential modification of molecules and materials, leading to the creation of highly complex and multifunctional systems.

Q & A

Basic: What are the optimal synthetic routes for 3-(2,2,2-Trifluoroethoxy)prop-1-yne, and how can yield and purity be maximized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the trifluoroethoxy group can be introduced via reaction of propargyl bromide with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) . Purity optimization requires careful control of stoichiometry (1:1.2 molar ratio of propargyl bromide to trifluoroethanol) and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluent) is critical to achieve >95% purity, as noted in fluorinated compound protocols .

Advanced: How does the electron-withdrawing nature of the trifluoroethoxy group influence the alkyne’s reactivity in Huisgen cycloaddition (click chemistry)?

Methodological Answer:

The trifluoroethoxy group’s strong electron-withdrawing effect (-I) reduces electron density at the alkyne terminus, accelerating reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (DFT calculations at the B3LYP/6-31G* level) show a 15–20% decrease in activation energy compared to non-fluorinated analogs . Experimental validation involves monitoring reaction kinetics via in situ IR spectroscopy to track alkyne consumption, with rate constants benchmarked against control compounds .

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- ¹⁹F NMR : To confirm the trifluoroethoxy group (δ ≈ -75 to -80 ppm in CDCl₃) .

- ¹H NMR : Propargyl protons appear as a triplet (J = 2.5 Hz) at δ 2.5–3.0 ppm, while the trifluoroethoxy methylene group shows a quartet (J = 8.5 Hz) near δ 4.5 ppm .

- IR Spectroscopy : Alkyne C≡C stretch at ~2100–2120 cm⁻¹ and C-O-C stretch of the ether at ~1100 cm⁻¹ .

Advanced: What are the challenges in analyzing trace byproducts from its synthesis, and how can they be resolved?

Methodological Answer:

Common byproducts include unreacted propargyl bromide and trifluoroethanol adducts. High-resolution LC-MS (ESI+ mode) with a C18 column (ACN/H₂O gradient) is used to separate and identify impurities. For example, a byproduct at m/z 215.2 may correspond to bis(trifluoroethoxy)propane, requiring iterative MS/MS fragmentation for structural confirmation . Quantification via GC-FID with internal standards (e.g., dodecane) ensures detection limits <0.1% .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to the compound’s flammability and potential skin irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during decomposition) .

- Storage : Under nitrogen at -20°C in amber glass to prevent moisture absorption and photodegradation .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

Molecular dynamics (MD) simulations (AMBER force field) and pKa prediction tools (e.g., MarvinSketch) model hydrolysis pathways. The trifluoroethoxy group’s stability is pH-dependent, with degradation accelerated above pH 8.0. Experimental validation involves incubating the compound in buffered solutions (pH 2–12) at 37°C and analyzing degradation products via LC-QTOF-MS .

Basic: What solvent systems are optimal for reactions involving this compound?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s moderate polarity. For nucleophilic substitutions, THF with crown ethers (18-crown-6) improves ion-pair separation, boosting reaction efficiency. Solvent-free conditions under microwave irradiation (100°C, 30 min) have also been reported to reduce side reactions .

Advanced: What strategies mitigate fluorine-specific interference in bioactivity assays?

Methodological Answer:

Fluorine’s electronegativity can cause false positives in fluorescence-based assays. Strategies include:

- Quenching Controls : Add sodium azide (1 mM) to suppress autofluorescence .

- Alternative Detection Methods : Use LC-MS/MS instead of fluorometric readouts for metabolite quantification .

Basic: How is the compound’s logP measured experimentally, and what values are typical?

Methodological Answer:

The shake-flask method with octanol/water partitioning is standard. For this compound, logP ≈ 1.8–2.2, indicating moderate lipophilicity. HPLC retention time correlation (C18 column, ACN/H₂O) provides complementary data .

Advanced: What role does the trifluoroethoxy group play in enhancing metabolic stability in drug candidates?

Methodological Answer:

The group’s strong C-F bonds resist oxidative metabolism. In vitro studies with human liver microsomes (HLMs) show a 40–60% reduction in clearance compared to ethoxy analogs. Metabolite ID via HR-MS reveals primary degradation pathways involve ether cleavage, with half-life (t₁/₂) extensions from 2.1 to 5.3 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.